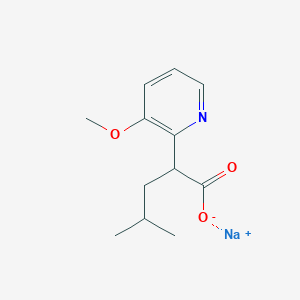
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Descripción general
Descripción
“Sodium 2-(3-methoxypyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1643136-45-1. It has a molecular weight of 189.15 and its molecular formula is C8H8NNAO3 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “Sodium 2-(3-methoxypyridin-2-yl)acetate” is 1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 .Physical And Chemical Properties Analysis
“Sodium 2-(3-methoxypyridin-2-yl)acetate” is a yellow solid at room temperature . Its molecular weight is 189.146 . Unfortunately, other physical and chemical properties like boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Heterocyclic Compounds
In medicinal chemistry, Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate can be utilized to synthesize novel heterocyclic compounds. These compounds are designed and synthesized for their potential biological activities, particularly as anti-fibrotic agents . The pyrimidine moiety, which can be derived from this sodium compound, exhibits a wide range of pharmacological activities and is considered a privileged structure in medicinal chemistry .
Pharmacology: Anti-Fibrosis Drug Development
The derivatives synthesized from Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate have shown promising results in the study of anti-fibrosis activity. They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than some existing drugs . This suggests its potential application in developing novel anti-fibrotic drugs.
Chemical Biology: Collagen Inhibition
In chemical biology research, compounds derived from Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate have been effective in inhibiting the expression of collagen in vitro. This is significant for the treatment of fibrotic diseases, where the overproduction of collagen leads to tissue scarring .
Organic Chemistry: Library Construction
Organic chemists can use Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate to construct libraries of novel heterocyclic compounds. These libraries are essential for screening potential biological activities and discovering new drugs .
Drug Discovery: Biological Activity Screening
This sodium compound is valuable in drug discovery for the synthesis of derivatives that can be screened for a variety of biological activities. Its role in the synthesis of pyrimidine derivatives, which are known for their diverse pharmaceutical activities, is particularly noteworthy .
Molecular Pharmacology: Hydroxyproline Assay
The sodium compound’s derivatives can be assessed using hydroxyproline assays to measure their effect on the content of hydroxyproline in cell culture medium. This assay is important for evaluating the anti-fibrotic potential of compounds .
Clinical Research: ELISA Detection
In clinical research, derivatives of Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate can be evaluated using ELISA detection to quantify the expression of specific proteins like COL1A1. This application is vital for the development of diagnostic and therapeutic strategies .
Safety and Hazards
The safety information available indicates that “Sodium 2-(3-methoxypyridin-2-yl)acetate” has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H315, and H319. The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Propiedades
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.Na/c1-8(2)7-9(12(14)15)11-10(16-3)5-4-6-13-11;/h4-6,8-9H,7H2,1-3H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOALUFDJBFRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)
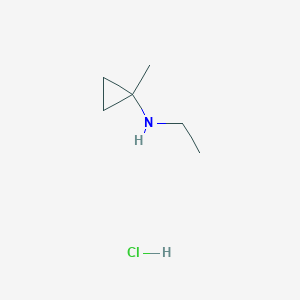
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)
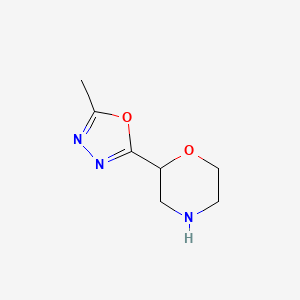

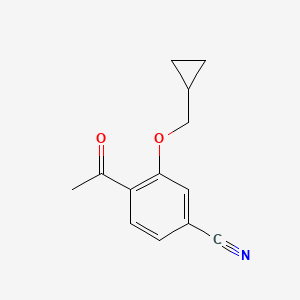
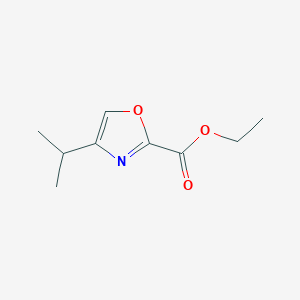
![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)
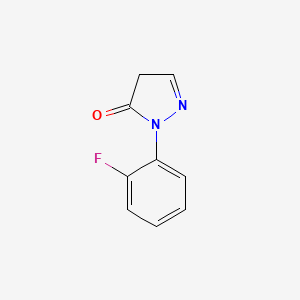
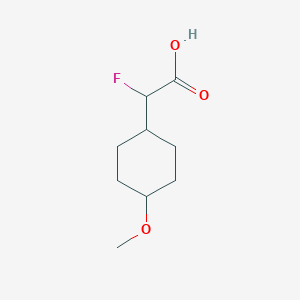
![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)